N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
“N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely involve a pyrimidine ring attached to a piperidine ring via a methylene (-CH2-) bridge. The pyrimidine ring would have a methyl group attached to one of the nitrogen atoms, and the piperidine ring would have an oxalamide group attached via a methylene bridge .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar oxalamide group might make this compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents due to their ability to inhibit blood vessel formation and interact with DNA. Specifically, the presence of electron donating and withdrawing groups in these compounds appears to influence their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Corrosion Inhibition Properties
Piperidine derivatives related to N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide demonstrate notable corrosion inhibition properties. This application is particularly relevant in the context of iron corrosion, where these derivatives effectively reduce corrosion rates. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption behaviors and binding energies of these compounds on iron surfaces (Kaya et al., 2016).
Sigma-1 Receptor Antagonism for Neuropathic Pain
Certain pyrimidine-based compounds, which are structurally similar to N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, have been identified as potent sigma-1 receptor antagonists. These compounds show promise for treating neuropathic pain, demonstrating high binding affinity and selectivity. Their effectiveness in vivo suggests potential for developing new classes of drugs for neuropathic pain management (Lan et al., 2014).
Antimicrobial Properties of Oxazolidinone Derivatives
Oxazolidinone derivatives containing piperazinyl groups, which are chemically akin to N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, exhibit potent antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. These compounds highlight the diverse antimicrobial applications of oxazolidinone and its derivatives (Tucker et al., 1998).
N-Arylation of Oxazolidinones and Amides
N,N'-Bis(pyridin-2-ylmethyl)oxalamide, closely related to the compound , is used as a promoter for the N-arylation of oxazolidinones and amides. This application is significant in organic synthesis, particularly in the formation of diverse N-arylation products (Bhunia et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Mode of Action
It is known that similar compounds can inhibit the expression of collagen . This suggests that N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide might interact with its targets to inhibit the production of collagen, thereby exhibiting anti-fibrotic activities.
Biochemical Pathways
The compound likely affects the biochemical pathways related to collagen production. Collagen is a major component of the extracellular matrix and plays a crucial role in maintaining the structure and integrity of various tissues. By inhibiting collagen production, the compound could potentially alter the biochemical pathways involved in fibrosis .
Result of Action
The compound’s action results in the inhibition of collagen expression . This could potentially lead to a decrease in fibrosis, a condition characterized by the excessive accumulation of collagen and other extracellular matrix components.
Future Directions
The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, for example, further studies could be conducted to optimize its structure, evaluate its safety and efficacy in preclinical and clinical trials, and develop methods for its large-scale synthesis .
properties
IUPAC Name |
N-methyl-N'-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-14-11(19)12(20)17-9-10-3-7-18(8-4-10)13-15-5-2-6-16-13/h2,5-6,10H,3-4,7-9H2,1H3,(H,14,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPDQWJVQBKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide |
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